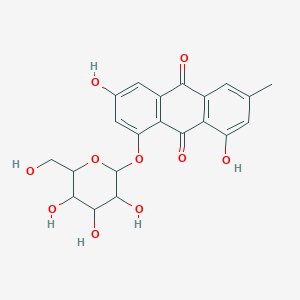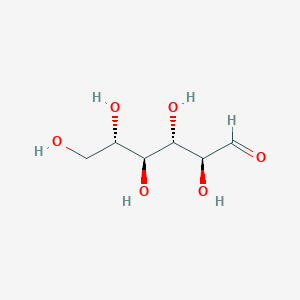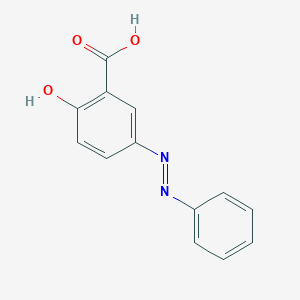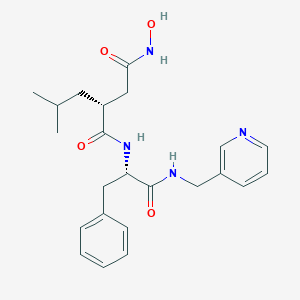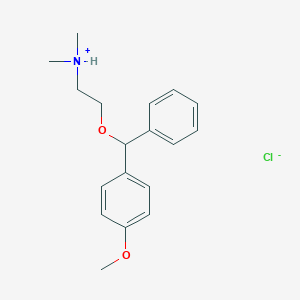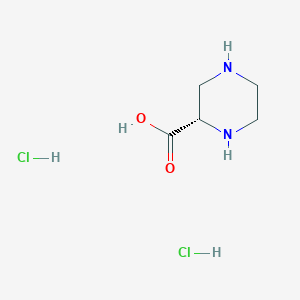![molecular formula C13H10F3NO2 B117880 Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate CAS No. 149550-21-0](/img/structure/B117880.png)
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate is a chemical compound with the CAS Number: 149550-21-0 . It has a molecular weight of 269.22 . The IUPAC name for this compound is ethyl (2E)-2-cyano-3-[4-(trifluoromethyl)phenyl]-2-propenoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate is 1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3/b10-7+ .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Genotoxicity, Mutagenicity, and Carcinogenicity Evaluation
A comprehensive review highlighted the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates, including ethyl acrylate. These compounds are utilized in producing acrylic polymers and copolymers for applications in plastics, food packaging, adhesives, and cosmetics. The review incorporated mechanistic, toxicokinetic, animal, and human data, including high-throughput screening (HTS) data, to evaluate these potentials. It concluded that lower alkyl acrylates, including ethyl acrylate, primarily exhibit a cytotoxic, non-genotoxic mechanism, suggesting they are unlikely to pose a significant cancer hazard to humans (Suh et al., 2018).
Applications in Medicine and Dentistry
Cyanoacrylates, including ethyl cyanoacrylate, have found widespread use in medical and dental applications as tissue adhesives for wound closure and suture substitutes. Despite short-chain cyanoacrylates (e.g., ethyl and methyl cyanoacrylate) being unsuitable for medical use due to rapid degradation and toxicity, their long-chain counterparts offer lower toxicity and are recommended for medical applications (G. González, 2012).
Anticancer Potentials of Derivatives
Research into cinnamic acid derivatives, which share a functional similarity with Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate, revealed their significant potential as anticancer agents. These derivatives have been studied for their antitumor efficacy, indicating a rich tradition and underutilized potential in medicinal research for cancer treatment (De et al., 2011).
Polymer Applications for Biomedical Use
The application of acrylic acid plasma polymerization showcases the importance of polymeric materials in regenerative medicine and tissue engineering. Non-thermal plasma offers a solvent-free method for modifying polymeric surface properties to enhance biocompatibility. Acrylic acid, as a precursor, has been employed for depositing thin films with carboxylic acid groups, promoting cell adhesion and proliferation in biomedical applications (Bitar et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVGCUOWZGIJQG-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)C(F)(F)F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

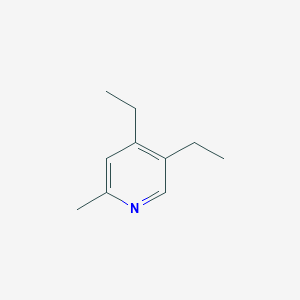
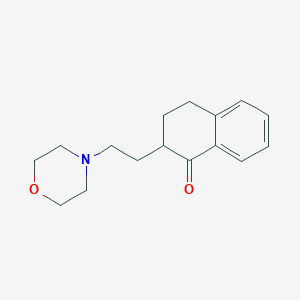
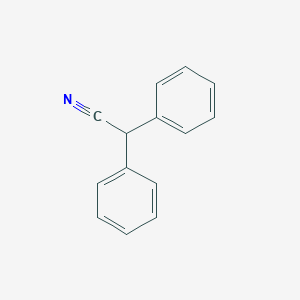
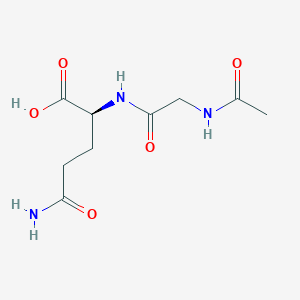
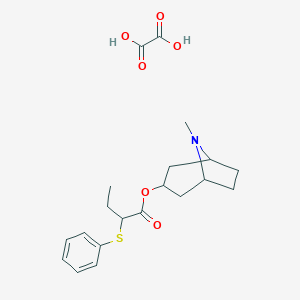
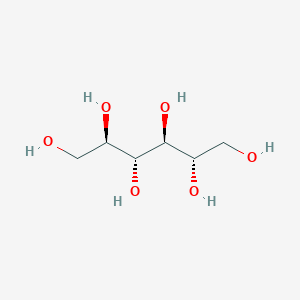
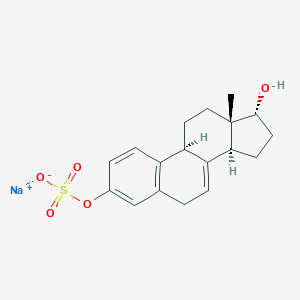
![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)
